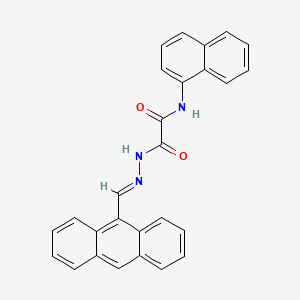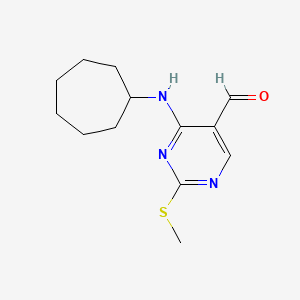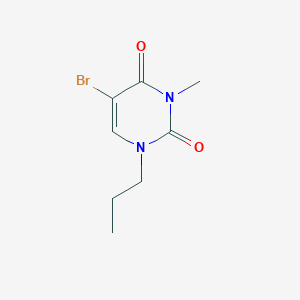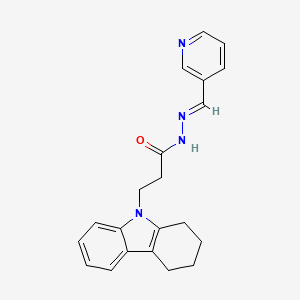![molecular formula C18H14Cl2N4S B12003730 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution Reactions:
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced by reacting the intermediate compound with hydrogen sulfide or a suitable sulfur donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in various substitution reactions, particularly electrophilic aromatic substitution due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities, making this compound a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it useful in the synthesis of agrochemicals or other specialty chemicals.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with cellular receptors, altering signal transduction pathways. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrosulfide group could participate in redox reactions.
相似化合物的比较
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylideneamino group.
4-(2,4-Dichlorophenyl)-3-thiosemicarbazide: Contains a thiosemicarbazide group instead of the triazole ring.
2,4-Dichlorophenylhydrazine: A simpler compound with a hydrazine group.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the triazole ring and the hydrosulfide group allows for diverse chemical transformations and interactions with biological targets, setting it apart from simpler analogs.
属性
分子式 |
C18H14Cl2N4S |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
3-(2,4-dichlorophenyl)-4-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14Cl2N4S/c1-12(9-13-5-3-2-4-6-13)11-21-24-17(22-23-18(24)25)15-8-7-14(19)10-16(15)20/h2-11H,1H3,(H,23,25)/b12-9+,21-11+ |
InChI 键 |
JQXDYQFTWGWCPV-XKPLIGQOSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)







![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
